2-Methoxycyclohexyl 2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxycyclohexyl 2H-chromene-3-carboxylate is a compound that belongs to the class of chromenes, which are bicyclic oxygen heterocycles. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and organic synthesis
Preparation Methods
The synthesis of 2-Methoxycyclohexyl 2H-chromene-3-carboxylate typically involves cyclization reactions and late-stage functionalization of the parent 2H-chromenes . One common synthetic route includes the reaction of N-phenoxyacetamides with methyleneoxetanones under solvent-controlled conditions . Industrial production methods often employ similar strategies but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
2-Methoxycyclohexyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrazine, which reacts with ethyl 2-oxo-2H-chromene-3-carboxylate to form hydrazides . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anticancer, antimicrobial, and antidiabetic agent . Additionally, it is used in the development of new materials with unique properties, making it valuable in materials science .
Mechanism of Action
The mechanism of action of 2-Methoxycyclohexyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-Methoxycyclohexyl 2H-chromene-3-carboxylate can be compared with other similar compounds, such as 2H/4H-chromenes . These compounds share a similar core structure but differ in their functional groups and biological activities. The unique methoxycyclohexyl group in this compound distinguishes it from other chromenes, potentially enhancing its biological activity and specificity .
Properties
Molecular Formula |
C17H20O4 |
---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
(2-methoxycyclohexyl) 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C17H20O4/c1-19-15-8-4-5-9-16(15)21-17(18)13-10-12-6-2-3-7-14(12)20-11-13/h2-3,6-7,10,15-16H,4-5,8-9,11H2,1H3 |
InChI Key |
LQDDLAGHJYVBBI-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCCC1OC(=O)C2=CC3=CC=CC=C3OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.